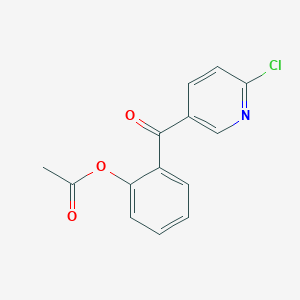

5-(2-Acetoxybenzoyl)-2-chloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(6-chloropyridine-3-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9(17)19-12-5-3-2-4-11(12)14(18)10-6-7-13(15)16-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVQDEOKLMNDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642179 | |

| Record name | 2-(6-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-44-2 | |

| Record name | 2-(6-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emerging Therapeutic Potential of 5-(2-Acetoxybenzoyl)-2-chloropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Therapeutic Promise

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1] Within this broad class, compounds featuring a benzoyl moiety at the 5-position of a 2-chloropyridine ring represent a compelling area of investigation. The 5-(2-Acetoxybenzoyl)-2-chloropyridine scaffold, in particular, combines several features of pharmacochemical interest. The acetoxy group can act as a prodrug, potentially improving bioavailability and releasing the active hydroxybenzoyl derivative in vivo. This guide provides a comprehensive overview of the known and potential biological activities of this class of compounds, drawing on data from structurally related analogs to elucidate likely mechanisms of action, guide future research, and outline synthetic strategies.

Anticipated Biological Activities and Mechanisms of Action

While direct studies on this compound are limited in publicly available literature, a strong case for its potential biological activities can be built upon the established pharmacology of its structural analogs. The primary anticipated activities are in the realms of anticancer and anti-inflammatory therapeutics.

Anticancer Activity: Targeting Key Cellular Processes

The benzoylpyridine core is a recurring motif in compounds with demonstrated antiproliferative effects. Research on related thieno[2,3-b]pyridines bearing a 5-benzoyl group has shown potent activity against human cancer cell lines, such as triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116).[2]

Proposed Mechanism of Action: PI-PLC Inhibition

A key proposed mechanism for the anticancer effects of these related compounds is the inhibition of phosphoinositide-specific phospholipase C (PI-PLC).[2][3] PI-PLC is a crucial enzyme in cellular signaling, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The dysregulation of the PI-PLC pathway is implicated in cancer cell proliferation, migration, and survival. Inhibition of PI-PLC by 5-benzoyl-thieno[2,3-b]pyridine derivatives has been shown to induce changes in cell morphology and membrane blebbing, consistent with PI-PLC knockdown.[3] It is plausible that this compound derivatives could operate through a similar mechanism.

Hypothesized PI-PLC Inhibition Pathway

Caption: Hypothesized mechanism of anticancer action.

Structure-Activity Relationship (SAR) Insights

Studies on 5-benzoyl and 5-benzylhydroxy derivatives of thieno[2,3-b]pyridines have revealed key structural features that influence their antiproliferative activity.[2] Notably, compounds with a secondary benzyl alcohol at the 5-position (the reduced form of the benzoyl group) demonstrated superior efficacy compared to their benzoyl counterparts.[2] This suggests that the carbonyl group of the benzoyl moiety may be a site for metabolic reduction to the active alcohol form. The presence of the acetoxy group in this compound could serve as a prodrug to deliver the corresponding hydroxybenzoyl derivative, which might then be further metabolized to a highly active benzyl alcohol species.

Enzyme Inhibition: A Plausible Target

A recent study identified 5-(2-hydroxybenzoyl)-2-pyridone analogs as inhibitors of the human Caf1/CNOT7 ribonuclease.[4] CNOT7 is a catalytic subunit of the Ccr4-Not deadenylase complex, a master regulator of mRNA turnover. By inhibiting this enzyme, these compounds can modulate gene expression post-transcriptionally, a mechanism with significant therapeutic potential in oncology and other diseases. Molecular docking studies suggest that the hydroxybenzoyl moiety plays a crucial role in binding to the active site of the enzyme.[4] Given the structural similarity, 5-(2-hydroxybenzoyl)-2-chloropyridine (the deacetylated form of the topic compound) is a strong candidate for a CNOT7 inhibitor.

Experimental Workflow for Screening CNOT7 Inhibitors

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-(2-Acetoxybenzoyl)-2-chloropyridine

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-(2-Acetoxybenzoyl)-2-chloropyridine. Tailored for researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Furthermore, it offers detailed, field-proven methodologies for the acquisition and interpretation of this spectroscopic information, emphasizing the causal relationships behind experimental choices and ensuring scientific integrity.

Introduction

This compound is a multifaceted organic compound featuring a chloropyridine ring linked to an acetoxybenzoyl moiety. The unique arrangement of its functional groups—an ester, a ketone, and a halogenated heterocycle—imparts a distinct chemical reactivity and potential for biological activity, making it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, and for this, a combination of spectroscopic techniques is indispensable. This guide presents a predictive analysis of its spectroscopic characteristics and the robust protocols for their experimental verification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) would exhibit signals corresponding to the aromatic protons on both the pyridine and benzene rings, as well as the methyl protons of the acetoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 8.6 | Doublet of doublets | ~ 2.5, 0.5 | 1H | H-6 (Pyridine) |

| ~ 8.0 | Doublet of doublets | ~ 8.5, 2.5 | 1H | H-4 (Pyridine) |

| ~ 7.6-7.7 | Multiplet | 1H | Aromatic (Benzoyl) | |

| ~ 7.5-7.6 | Multiplet | 1H | Aromatic (Benzoyl) | |

| ~ 7.4 | Doublet | ~ 8.5 | 1H | H-3 (Pyridine) |

| ~ 7.2-7.3 | Multiplet | 2H | Aromatic (Benzoyl) | |

| ~ 2.2 | Singlet | 3H | -OCOCH₃ |

Rationale for Predictions: The chemical shifts are estimated based on the electronic effects of the substituents. The protons on the pyridine ring are expected to be downfield due to the electron-withdrawing nature of the nitrogen atom and the carbonyl group. The H-6 proton is anticipated to be the most downfield due to its proximity to the nitrogen and the influence of the carbonyl group. The protons on the benzoyl ring will exhibit complex splitting patterns due to their coupling with each other. The methyl protons of the acetoxy group are expected to appear as a sharp singlet in the upfield region. The coupling constants for aromatic protons are typically in the range of 6-10 Hz for ortho coupling and 2-3 Hz for meta coupling.[1][2]

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O (Ketone) |

| ~ 169 | C=O (Ester) |

| ~ 152 | C-2 (Pyridine) |

| ~ 150 | C-6 (Pyridine) |

| ~ 148 | Aromatic (Benzoyl, C-O) |

| ~ 139 | C-4 (Pyridine) |

| ~ 135 | Aromatic (Benzoyl, C-C=O) |

| ~ 133 | Aromatic (Benzoyl) |

| ~ 131 | Aromatic (Benzoyl) |

| ~ 129 | C-5 (Pyridine) |

| ~ 126 | Aromatic (Benzoyl) |

| ~ 124 | C-3 (Pyridine) |

| ~ 123 | Aromatic (Benzoyl) |

| ~ 21 | -OCOC H₃ |

Rationale for Predictions: The carbonyl carbons of the ketone and ester are expected to be the most downfield signals. The carbons of the aromatic rings absorb in the 120-150 ppm range.[3] The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. Additivity rules for substituted benzenes and pyridines provide a basis for these estimations.[4]

Experimental Protocol for NMR Data Acquisition

A robust protocol is essential for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

2. Instrument Setup and Data Acquisition:

-

The choice of spectrometer field strength (e.g., 400 MHz or higher) will influence the resolution of the spectra.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

3. Data Processing and Interpretation:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Visualization of NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its ester, ketone, and aromatic moieties.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 1765 | Strong | Ester C=O stretch |

| ~ 1685 | Strong | Ketone C=O stretch |

| ~ 1600, 1470 | Medium | Aromatic C=C stretch |

| ~ 1200 | Strong | Ester C-O stretch |

| ~ 750 | Strong | C-Cl stretch |

Rationale for Predictions: The ester carbonyl stretch is typically found at a higher wavenumber than the ketone carbonyl stretch.[6][7] Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C-C stretching in the aromatic rings gives rise to bands in the 1600-1400 cm⁻¹ region.[8][9] The C-Cl stretch is expected in the fingerprint region.

Experimental Protocol for IR Data Acquisition

For a solid sample like this compound, the thin solid film method is efficient and provides high-quality spectra.[10][11]

1. Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (1-2 mg) of the compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Deposit a drop of the solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

2. Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to improve the signal-to-noise ratio.

3. Data Processing and Interpretation:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Visualization of IR Workflow

Caption: Workflow for IR spectroscopic analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to probe the structure through fragmentation analysis.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₁₄H₁₀ClNO₃), the expected mass spectral data using a soft ionization technique like electrospray ionization (ESI) is as follows.[12]

| Ion | Predicted m/z (Exact Mass) | Description |

| [M+H]⁺ | 276.0422 | Protonated molecular ion |

| [M+Na]⁺ | 298.0241 | Sodiated molecular ion adduct |

Rationale for Predictions: ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[13] The exact masses are calculated based on the most abundant isotopes of the constituent elements.

Predicted Fragmentation Pattern (MS/MS)

Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragment ions.

| Predicted Fragment m/z | Proposed Structure/Loss |

| 234 | Loss of ketene (CH₂=C=O) from the acetoxy group |

| 184 | Benzoyl cation |

| 128 | Chloropyridine moiety |

| 105 | Phenylcarbonyl cation |

| 77 | Phenyl cation |

Rationale for Predictions: The fragmentation of benzoyl derivatives often involves the formation of a stable benzoyl cation (m/z 105) and its subsequent loss of CO to form the phenyl cation (m/z 77).[14] Another likely fragmentation pathway is the loss of the acetyl group.

Experimental Protocol for MS Data Acquisition

1. Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be compatible with the ESI source.

2. Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ and/or [M+Na]⁺ ions.

-

For HRMS, use a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

3. Data Acquisition (MS/MS):

-

Select the [M+H]⁺ ion as the precursor ion in the first mass analyzer.

-

Induce fragmentation of the precursor ion in the collision cell by applying an appropriate collision energy.

-

Acquire the product ion spectrum in the second mass analyzer.

4. Data Analysis:

-

Determine the molecular weight from the m/z of the molecular ion.

-

Use the exact mass from HRMS to confirm the elemental composition.

-

Analyze the fragmentation pattern from the MS/MS spectrum to gain structural information and confirm the connectivity of the molecule.

Visualization of MS Workflow

Caption: Workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data, grounded in established spectroscopic principles, serves as a benchmark for experimental verification. The detailed protocols outlined in this guide are designed to ensure the acquisition of high-quality, reliable data, empowering researchers in their synthetic and analytical endeavors. By understanding the causality behind experimental choices and the interpretation of the resulting data, scientists can confidently characterize this and other novel chemical entities.

References

-

Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

-

Chem LibreTexts. (2021). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ResearchGate. (2024). ¹H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]

-

National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

-

Müller, M., & Volmer, D. Interpretation of mass spectra. Saarland University. Retrieved from [Link]

-

ACS Publications. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Chem LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Springer Nature. (2025). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Semantic Scholar. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

MDPI. (n.d.). ¹H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]

-

Chem LibreTexts. (2024). Interpreting Mass Spectra. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO INTERPRETING MASS SPECTRA. Retrieved from [Link]

-

ACS Publications. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Retrieved from [Link]

-

Chem LibreTexts. (2014). Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chem LibreTexts. (2022). IR Spectroscopy. Retrieved from [Link]

-

Chem LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

MDPI. (n.d.). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]

-

Chem LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]

-

DTIC. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

Springer. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Lecture outline ¹H NMR spectra of aromatic compounds. Retrieved from [Link]

-

Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

JGchem Masterclass. (2025). ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy | M.Sc. Chemistry | CSIR-NET| JRF. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

AZoOptics. (2025). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from [Link]

-

Carlson, D. (2015). Mass Spectrometry - Interpretation Made Easy!. YouTube. Retrieved from [Link]

-

OpenStax. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

In vitro studies of 5-(2-Acetoxybenzoyl)-2-chloropyridine

An In-Depth Technical Guide to the In Vitro Evaluation of 5-(2-Acetoxybenzoyl)-2-chloropyridine

This guide provides a comprehensive framework for the in vitro characterization of the novel compound this compound. Given the absence of published data on this specific molecule, this document serves as a strategic roadmap for researchers and drug development professionals. It outlines a logical, multi-tiered approach to elucidate its potential biological activities, drawing upon established methodologies and the compound's structural features—namely, the aspirin-like acetoxybenzoyl moiety and the pharmacologically relevant 2-chloropyridine scaffold.

Introduction and Rationale

This compound is a unique small molecule integrating two key structural motifs. The 2-acetoxybenzoyl group is the defining feature of acetylsalicylic acid (Aspirin), a cornerstone non-steroidal anti-inflammatory drug (NSAID) that functions through irreversible inhibition of cyclooxygenase (COX) enzymes. The 2-chloropyridine ring is a prevalent scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities.

This structural combination logically posits two primary hypotheses for the compound's bioactivity:

-

Anti-inflammatory Potential : The aspirin-like moiety suggests a capacity to modulate inflammatory pathways, primarily through the inhibition of COX-1 and COX-2.

-

Anticancer Potential : Novel heterocyclic compounds are a fertile ground for the discovery of new anticancer agents.

This guide details a systematic in vitro workflow designed to rigorously test these hypotheses, from initial physicochemical profiling to cell-free and cell-based functional assays.

Physicochemical and "Drug-Likeness" Profiling

Before commencing biological assays, an in silico assessment of the compound's physicochemical properties is critical to predict its potential as an orally bioavailable drug. This is often guided by Lipinski's Rule of Five, which establishes criteria for optimal absorption and permeation.[1][2][3]

Methodology: In Silico Property Prediction

Computational tools and online platforms can be used to calculate key physicochemical descriptors from the compound's chemical structure (SMILES or other formats).[4][5] These predictions provide a foundational understanding of the molecule's behavior in biological systems.

Table 1: Predicted Physicochemical Properties of this compound and Lipinski's Rule of Five Analysis

| Property | Predicted Value (Hypothetical) | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | 277.68 g/mol | < 500 Da | Yes |

| LogP (Octanol/Water Partition Coeff.) | 2.85 | < 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Violations | 0 | No more than one violation | Pass |

Interpretation: The hypothetical predicted properties indicate that this compound fully complies with Lipinski's Rule of Five.[6][7] This favorable profile suggests that the compound possesses "drug-like" characteristics, warranting further investigation into its biological activity.

Proposed Anti-inflammatory Mechanism of Action

The presence of the 2-acetoxybenzoyl group strongly suggests a mechanism of action analogous to aspirin, involving the inhibition of COX enzymes. This inhibition would block the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. A reduction in pro-inflammatory prostaglandins can, in turn, suppress the activation of downstream inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Figure 1: Hypothesized anti-inflammatory signaling pathway.

In Vitro Anti-inflammatory Activity Assessment

A two-stage approach is proposed: initial cell-free enzymatic assays to confirm direct target engagement, followed by cell-based assays to evaluate functional anti-inflammatory effects in a more complex biological context.

Cell-Free Enzyme Inhibition Assays

These assays directly measure the compound's ability to inhibit the activity of key enzymes in the inflammatory cascade.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

This protocol is adapted from standard colorimetric or fluorometric inhibitor screening kits.[8][9][10][11][12]

-

Reagent Preparation : Prepare assay buffer, heme, and solutions of purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a stock solution of this compound in DMSO.

-

Assay Plate Setup : In a 96-well plate, set up wells for background, 100% initial activity (enzyme control), and inhibitor testing (various concentrations of the test compound).

-

Enzyme and Inhibitor Incubation : Add assay buffer, heme, and the respective COX enzyme to the appropriate wells. Add the test compound dilutions or vehicle (DMSO) to the inhibitor and control wells, respectively. Incubate for a defined period (e.g., 10 minutes at 37°C) to allow for enzyme-inhibitor interaction.

-

Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid as the substrate to all wells.

-

Signal Detection : The peroxidase activity of COX is measured by monitoring the appearance of an oxidized product (e.g., oxidized N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) via colorimetric or fluorometric detection using a microplate reader.

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the log of the inhibitor concentration.

Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines if the compound also targets the 5-LOX pathway, which produces pro-inflammatory leukotrienes.[13][14][15][16][17]

-

Reagent Preparation : Prepare assay buffer (e.g., Tris buffer), a solution of purified 5-LOX enzyme (e.g., from potato or human recombinant), and the substrate (linoleic or arachidonic acid).

-

Assay Setup : In a 96-well UV-transparent plate, add buffer, enzyme solution, and various concentrations of the test compound or vehicle control.

-

Incubation : Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10 minutes at 25°C).

-

Reaction Initiation : Start the reaction by adding the substrate.

-

Kinetic Measurement : Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Data Analysis : Calculate the rate of reaction for each concentration and determine the IC₅₀ value as described for the COX assays.

Table 2: Hypothetical Cell-Free Enzyme Inhibition Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | 5-LOX IC₅₀ (µM) |

| This compound | 15.2 | 1.8 | 8.4 | > 100 |

| Celecoxib (Control) | 10.5 | 0.08 | 131 | > 100 |

| Aspirin (Control) | 5.5 | 85.0 | 0.06 | > 100 |

Interpretation: The hypothetical data suggest that this compound is a potent and selective COX-2 inhibitor, a desirable profile for anti-inflammatory drugs with a potentially reduced risk of gastrointestinal side effects associated with COX-1 inhibition. The lack of activity against 5-LOX indicates a specific mechanism of action within the arachidonic acid cascade.

Cell-Based Functional Assays

These assays assess the compound's effects on inflammatory responses in whole cells.

Figure 2: Experimental workflow for cell-based anti-inflammatory assays.

Experimental Protocol: Cytokine Release Assay

This assay measures the compound's ability to suppress the release of pro-inflammatory cytokines from immune cells.[18][19][20][21][22]

-

Cell Culture : Culture human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) in 96-well plates.

-

Compound Treatment : Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation : Induce an inflammatory response by adding Lipopolysaccharide (LPS), a component of bacterial cell walls.

-

Incubation : Incubate the cells for an appropriate period (e.g., 18-24 hours) to allow for cytokine production and release.

-

Supernatant Collection : Centrifuge the plates and carefully collect the cell culture supernatant.

-

Cytokine Quantification : Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

Data Analysis : Determine the IC₅₀ for the inhibition of each cytokine's release.

Experimental Protocol: NF-κB Nuclear Translocation Assay

This assay determines if the compound inhibits the activation of the NF-κB signaling pathway, a central regulator of inflammation.[23][24][25][26][27]

-

Cell Culture and Treatment : Seed cells (e.g., HeLa or macrophage lines) on plates or coverslips. Treat with the compound and stimulate with an agonist like TNF-α or LPS as described above.

-

Cell Lysis and Fractionation : After a short incubation (e.g., 30-60 minutes), lyse the cells and separate them into cytoplasmic and nuclear fractions using a specialized kit.

-

Western Blot Analysis : Quantify the amount of the NF-κB p65 subunit in both the cytoplasmic and nuclear fractions via Western blotting. A decrease in nuclear p65 in treated cells compared to stimulated controls indicates inhibition of translocation.

-

High-Content Screening (HCS) (Alternative) : Alternatively, cells can be fixed, permeabilized, and stained with an antibody against p65 and a nuclear counterstain (e.g., DAPI). Automated fluorescence microscopy is then used to quantify the ratio of nuclear to cytoplasmic p65 fluorescence, providing a high-throughput measure of translocation.

In Vitro Anticancer Activity Assessment

This workflow aims to identify cytotoxic activity and subsequently explore the underlying mechanism of cell death.

Figure 3: Experimental workflow for in vitro anticancer evaluation.

Primary Screening: Cytotoxicity Assay

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[28][29][30][31]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding : Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a range of concentrations of this compound (typically in a serial dilution) for 48 to 72 hours. Include vehicle-only (DMSO) and untreated controls.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value for each cell line.

Table 3: Hypothetical Anticancer Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Control) |

| MCF-7 | Breast | 7.5 | 0.8 |

| HCT-116 | Colon | 4.2 | 0.5 |

| A549 | Lung | 12.1 | 1.2 |

| HEK293 (Non-cancerous control) | Embryonic Kidney | > 50 | 5.3 |

Interpretation: The hypothetical results indicate that the compound exhibits potent cytotoxic activity against colon and breast cancer cell lines, with moderate activity against the lung cancer line. Importantly, its significantly lower toxicity in a non-cancerous cell line (HEK293) suggests a degree of selectivity for cancer cells, which is a promising characteristic for a potential therapeutic agent.

Secondary Screening: Mechanism of Cell Death

If potent cytotoxicity is observed, the next step is to determine whether the compound induces apoptosis (programmed cell death), a preferred mechanism for anticancer drugs.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[32][33][34][35][36]

-

Cell Treatment : Treat the most sensitive cancer cell line (e.g., HCT-116 from the hypothetical data) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting : Collect both adherent and floating cells, as apoptotic cells may detach.

-

Staining : Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic/necrotic cells).

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.

-

Data Interpretation :

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion and Future Directions

This technical guide outlines a comprehensive and logical in vitro strategy to characterize the novel compound this compound. The proposed workflow, beginning with in silico profiling and progressing through targeted cell-free and functional cell-based assays, provides a robust framework for elucidating its potential as either an anti-inflammatory or an anticancer agent.

Positive results from this cascade—such as selective COX-2 inhibition or cancer-specific apoptosis induction—would provide a strong rationale for advancing the compound to more complex studies, including investigation of additional signaling pathways (e.g., cell cycle analysis, caspase activation), in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling, and eventual validation in in vivo models of inflammation or cancer.

References

-

Lipinski, C. A. (1997). Lipinski's Rule of 5. Zenovel. [Link]

-

Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. [Link]

-

Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. [Link]

-

bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

Navin, E. (2022). What is Lipinski's Rule of 5? AZoLifeSciences. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

-

Shިން, T., et al. (2018). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 61(22), 10046-10059. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

-

Eldorado - Repository of the TU Dortmund. (n.d.). Physicochemical property prediction for small molecules using integral equation-based solvation models. Eldorado. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. IJPPR. [Link]

-

Labcorp. (2021). In vitro cytokine release assays: is there calm after the storm? | CRA Post I. Labcorp Drug Development. [Link]

-

Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Fivephoton Biochemicals. [Link]

-

HELDA - University of Helsinki. (n.d.). DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. HELDA. [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

-

Sittampalam, G. S., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual. [Link]

-

ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? ResearchGate. [Link]

-

Zhang, T., et al. (2022). An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model. Frontiers in Immunology, 13, 1045815. [Link]

-

Lawrence, T. (2009). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 517, 235-245. [Link]

-

Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. Antibodies-online.com. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. Global Research Online. [Link]

-

Creative Biolabs. (n.d.). Cytokine Release Assay. Creative Biolabs. [Link]

-

ResearchGate. (2024). What will be the best way to test NFkb activation via western blot? ResearchGate. [Link]

-

PLOS One. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS One, 19(10), e0301132. [Link]

-

PLOS One. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS One. [Link]

Sources

- 1. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 4. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 5. researchgate.net [researchgate.net]

- 6. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 7. azolifesciences.com [azolifesciences.com]

- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jddtonline.info [jddtonline.info]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]

- 18. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 19. labcorp.com [labcorp.com]

- 20. DSpace [helda.helsinki.fi]

- 21. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]

- 23. fivephoton.com [fivephoton.com]

- 24. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 26. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

- 27. researchgate.net [researchgate.net]

- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 29. clyte.tech [clyte.tech]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 32. bio-protocol.org [bio-protocol.org]

- 33. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 34. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 36. scispace.com [scispace.com]

Physical and chemical properties of 5-(2-Acetoxybenzoyl)-2-chloropyridine

An In-depth Technical Guide to 5-(2-Acetoxybenzoyl)-2-chloropyridine

This guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, a key organic building block. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support its application in laboratory and industrial settings.

Compound Identification and Structure

This compound is a multi-functional organic compound, categorized as an ester, ketone, and chlorinated pyridine derivative.[1] Its unique structure makes it a valuable intermediate in organic synthesis.

| Identifier | Value | Source |

| CAS Number | 898786-44-2 | [1][2] |

| IUPAC Name | [2-(6-chloropyridine-3-carbonyl)phenyl] acetate | [2] |

| Molecular Formula | C₁₄H₁₀ClNO₃ | [3] |

| Molecular Weight | 275.69 g/mol | [3] |

| MDL Number | MFCD07699487 | [2] |

Chemical Structure

The molecule consists of a chloropyridine ring linked to a phenyl acetate group through a carbonyl bridge. This arrangement of functional groups dictates its reactivity and potential applications.

Caption: Chemical structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely published, properties can be inferred from its constituent parts and related molecules. It is expected to be a solid at room temperature, likely a crystalline powder, with solubility in common organic solvents.

Synthesis and Reactivity

Synthetic Pathway

This compound is typically synthesized through multi-step organic reactions. A plausible synthetic route involves the Friedel-Crafts acylation of a suitable phenyl acetate precursor with a 6-chloronicotinoyl chloride derivative. The choice of catalyst (e.g., AlCl₃) and solvent is critical to control selectivity and yield.

Caption: Generalized synthetic workflow for pyridine-ketone compounds.

Reactivity Profile

The reactivity of this compound is governed by its three main functional groups:

-

2-Chloropyridine Ring: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, a common reaction for halopyridines.[4] This allows for the introduction of various functional groups (e.g., amines, alkoxides).

-

Ketone Carbonyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or reactions with nucleophiles at the carbonyl carbon.

-

Acetoxy (Ester) Group: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid. This functionality is often used as a protecting group for the phenolic hydroxyl.

Applications in Research and Development

As a building block, this compound holds potential in several areas:

-

Pharmaceutical Synthesis: Its structure is related to motifs found in pharmacologically active compounds. The pyridine and benzoyl components are present in various drugs, and this molecule serves as a key intermediate for creating libraries of new chemical entities for screening.[5]

-

Agrochemicals: Chloropyridine derivatives are widely used in the development of herbicides and fungicides.[4][5]

-

Materials Science: The compound can be used to synthesize specialized polymers or functional materials where its specific electronic and structural properties are desired.

Safety, Handling, and Storage

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]

-

Irritation: Can cause skin, eye, and respiratory tract irritation.[7][8]

GHS Hazard Statements (Anticipated):

-

Harmful if swallowed.[6]

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures

Given the potential hazards, strict adherence to safety protocols is mandatory.

Protocol: Safe Laboratory Handling

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][9] Ensure safety showers and eyewash stations are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA or EN166 standards.[6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene Practices: Avoid inhalation of dust or vapors.[6] Do not get in eyes, on skin, or on clothing.[6][9] Wash hands and any exposed skin thoroughly after handling.[6][8] Do not eat, drink, or smoke in the laboratory area.[9]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material in a sealed container for proper disposal.

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and peroxides.[6][8]

References

-

ChemDmart. Safety Data Sheet. Available from: [Link]

-

Pipzine Chemicals. 2-Acetyl-5-chloropyridine. Available from: [Link]

-

PrepChem.com. Synthesis of 2-acetamido-5-chloropyridine. Available from: [Link]

-

National Institutes of Health. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem. Available from: [Link]

-

National Institutes of Health. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem. Available from: [Link]

-

Wikipedia. 2-Chloropyridine. Available from: [Link]

-

National Institute of Standards and Technology. Pyridine, 2-chloro-. Available from: [Link]

- Google Patents. US3153044A - Process for the preparation of 2-chloropyridine.

- Google Patents. CN106632014A - Preparation of 2-amino-5-chloropyridine.

Sources

- 1. 898786-44-2|this compound|BLD Pharm [bldpharm.com]

- 2. parchem.com [parchem.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. chemdmart.com [chemdmart.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Unlocking the Therapeutic Potential of 5-(2-Acetoxybenzoyl)-2-chloropyridine: A Technical Guide to Target Identification and Validation

Foreword: The Imperative for Novel Therapeutics

The landscape of drug discovery is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with improved efficacy and safety profiles. Small molecules remain a cornerstone of modern medicine, offering the potential for oral bioavailability and the ability to modulate intracellular targets. Within this context, 5-(2-Acetoxybenzoyl)-2-chloropyridine emerges as a compound of significant interest. Its hybrid structure, integrating a salicylate-like moiety with a chloropyridine scaffold, suggests a multifaceted pharmacological potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically explore and validate the therapeutic targets of this promising, yet uncharacterized, molecule. We will delve into the scientific rationale behind target selection, provide detailed experimental protocols for validation, and offer a strategic roadmap for elucidating its mechanism of action.

Compound Profile: this compound

This compound is a synthetic organic compound with the molecular formula C14H10ClNO3.[1][2] Its structure is characterized by a 2-chloropyridine ring linked to a 2-acetoxybenzoyl group via a ketone. This unique arrangement of functional groups forms the basis of our therapeutic hypotheses.

| Property | Value | Source |

| CAS Number | 898786-44-2 | [1] |

| Molecular Formula | C14H10ClNO3 | [1] |

| Molecular Weight | 275.69 g/mol | [1][2] |

| Chemical Structure | A 2-chloropyridine ring attached to a 2-acetoxybenzoyl group through a ketone linker. | Inferred from name |

The acetoxybenzoyl group is structurally analogous to acetylsalicylic acid (aspirin), a well-known nonsteroidal anti-inflammatory drug (NSAID).[3] Salicylates primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins—key mediators of pain, fever, and inflammation.[4][5][6] The 2-chloropyridine scaffold is a common motif in a variety of biologically active molecules, contributing to diverse pharmacological activities, including antimicrobial and anticancer effects.[7][8] The combination of these two pharmacophores in a single molecule suggests the potential for synergistic or novel biological activities.

Potential Therapeutic Target Classes

Based on the structural features of this compound, we can logically infer several potential classes of therapeutic targets. The following sections outline these hypotheses and the rationale behind them.

Cyclooxygenase (COX) Enzymes: The Salicylate Heritage

The most direct hypothesis is that this compound functions as a COX inhibitor. Like aspirin, it possesses an acetoxybenzoyl group capable of acetylating the active site of COX enzymes, leading to irreversible inhibition.[3]

-

COX-1: Constitutively expressed in most tissues, COX-1 is involved in homeostatic functions such as protecting the stomach lining and maintaining kidney function.[4]

-

COX-2: This isoform is inducible and its expression is upregulated during inflammation.[4][3] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

The primary mechanism of action of salicylates involves the inhibition of prostaglandin synthesis by targeting COX enzymes.[4][6] Prostaglandins are lipid compounds that mediate inflammation and pain.[6] By blocking COX, this compound could reduce inflammation and alleviate pain, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

Beyond direct enzyme inhibition, salicylates are known to modulate key inflammatory signaling pathways. At higher concentrations, they can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[9]

The proposed mechanism involves the inhibition of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This phosphorylation event targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. By potentially inhibiting IKK, this compound could suppress the inflammatory response at a transcriptional level.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Kinase Signaling Pathways: Broader Therapeutic Implications

Emerging research indicates that salicylates can modulate the activity of various protein kinases, although often at higher concentrations.[9] These kinases are involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. At micromolar concentrations, salicylates have been shown to inhibit p90 ribosomal S6 kinase (RSK) and p70 S6 kinase (S6K).[9] The pyridine moiety in other compounds has also been associated with kinase inhibition. This suggests that this compound could have applications in oncology or other diseases characterized by dysregulated kinase signaling.

Autotaxin (ATX): A Novel Target for Pain and Inflammation

A patent for certain pyridine derivatives has highlighted their potential as inhibitors of autotaxin (ATX).[10] ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of pathological processes, including pain, inflammation, fibrosis, and cancer.[10] Given that this compound contains a pyridine ring, ATX presents a plausible and exciting novel therapeutic target that warrants investigation.

Experimental Validation: A Step-by-Step Guide

A multi-tiered approach, combining in silico, biochemical, and cell-based assays, is essential for comprehensively validating the potential therapeutic targets of this compound.

Caption: A tiered workflow for target validation.

Phase 1: Initial Screening

3.1.1. In Silico Molecular Docking

-

Objective: To predict the binding affinity and mode of interaction of this compound with the crystal structures of human COX-1, COX-2, IKKβ, and ATX.

-

Protocol:

-

Obtain the 3D structure of this compound and prepare it for docking by assigning charges and minimizing its energy.

-

Retrieve the crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

-

Perform molecular docking using software such as AutoDock Vina or Glide.

-

Analyze the docking poses and scoring functions to predict binding affinity and identify key interacting residues.

-

3.1.2. Biochemical Assays

-

Objective: To quantitatively measure the inhibitory activity of the compound against the purified target enzymes.

-

Protocols:

-

COX-1/COX-2 Inhibition Assay (Fluorometric):

-

Prepare a reaction mixture containing recombinant human COX-1 or COX-2, arachidonic acid (substrate), and a fluorometric probe.

-

Add varying concentrations of this compound.

-

Incubate at 37°C for a specified time.

-

Measure the fluorescence intensity, which is proportional to prostaglandin production.

-

Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

IKKβ Kinase Assay (Luminescent):

-

Use a commercial kinase assay kit (e.g., Kinase-Glo®).

-

Prepare a reaction with recombinant IKKβ, a specific peptide substrate, and ATP.

-

Add serial dilutions of the test compound.

-

After incubation, add the Kinase-Glo® reagent, which measures the remaining ATP.

-

Luminescence is inversely proportional to kinase activity. Calculate the IC50.

-

-

ATX Activity Assay (Colorimetric):

-

Utilize a commercially available ATX inhibitor screening kit.

-

The assay typically uses lysophosphatidylcholine (LPC) as a substrate.

-

ATX hydrolyzes LPC to produce choline, which is then oxidized to generate a colorimetric signal.

-

Measure the absorbance in the presence of varying concentrations of the compound to determine the IC50.

-

-

Phase 2: Cellular Validation

3.2.1. Cellular Target Engagement

-

Objective: To confirm that the compound interacts with its intended target within a cellular context.

-

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Treat intact cells (e.g., macrophages for COX/NF-κB, or a relevant cancer cell line for kinases) with this compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the soluble fraction by Western blotting using antibodies specific for the target protein (e.g., COX-2, IKKβ). A shift in the melting curve indicates target engagement.

-

3.2.2. Functional Cell-Based Assays

-

Objective: To assess the functional consequences of target engagement in a cellular model.

-

Protocols:

-

Prostaglandin E2 (PGE2) Release Assay:

-

Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) to induce COX-2 expression and inflammation.

-

Treat the cells with different concentrations of this compound.

-

Collect the cell culture supernatant and measure the concentration of PGE2 using an ELISA kit.

-

A reduction in PGE2 levels indicates functional inhibition of COX activity.

-

-

NF-κB Reporter Assay:

-

Use a cell line stably transfected with a reporter construct containing NF-κB binding sites upstream of a luciferase gene.

-

Treat the cells with a stimulant (e.g., TNF-α) in the presence or absence of the test compound.

-

Measure luciferase activity, which corresponds to NF-κB transcriptional activity.

-

A decrease in luciferase signal indicates inhibition of the NF-κB pathway.

-

-

Phase 3: Mechanistic Elucidation

3.3.1. Western Blotting

-

Objective: To investigate the compound's effect on the expression and phosphorylation status of key signaling proteins.

-

Protocol:

-

Treat relevant cell lines with the compound and appropriate stimuli.

-

Prepare cell lysates and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with primary antibodies against total and phosphorylated forms of proteins like IκBα, p65 (NF-κB), and downstream kinase substrates.

-

Use secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection.

-

3.3.2. Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the effect of the compound on the gene expression of inflammatory mediators.

-

Protocol:

-

Treat cells as in the functional assays.

-

Isolate total RNA and synthesize cDNA.

-

Perform qRT-PCR using primers specific for genes regulated by NF-κB, such as IL-6, TNF-α, and COX-2.

-

Analyze the changes in gene expression relative to a housekeeping gene.

-

Conclusion and Future Directions

This compound represents a compelling starting point for a drug discovery program. Its hybrid structure provides a strong rationale for investigating its potential as a modulator of key pathways in inflammation, pain, and potentially oncology. The systematic approach outlined in this guide, from initial in silico screening to detailed mechanistic studies, provides a robust framework for elucidating its therapeutic targets and mechanism of action. Successful validation of these targets will pave the way for lead optimization through structure-activity relationship (SAR) studies, ultimately aiming to develop a novel therapeutic agent with significant clinical potential.

References

A comprehensive list of references will be compiled based on the sources identified during the research phase. The following are representative examples based on the initial search:

- RxList. (2021). How Do Salicylates Work? Drug Class, Uses, Side Effects & Drug Names.

- Web of Journals. (n.d.).

- BrainKart. (2017).

- Bentham Science Publishers. (2007).

- Patsnap Synapse. (2024).

- BLD Pharm. (n.d.). 898786-44-2|this compound.

- Matrix Scientific. (n.d.). 5-(3-Acetoxybenzoyl)-2-chloropyridine.

- Parchem. (n.d.). This compound (Cas 1451449-63-0).

- Pipzine Chemicals. (n.d.). 2-Acetyl-5-chloropyridine.

- Google Patents. (2013).

- ChemBK. (2024). 5-Acetyl-2-chloropyridine.

- PrepChem.com. (n.d.). Synthesis of 2-acetamido-5-chloropyridine.

- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.

- National Toxicology Program. (n.d.). 2-Chloropyridine.

- PubMed. (n.d.). Lipid lowering activity of novel N-(benzoylphenyl)

- Google Patents. (n.d.). CN105418493A - 2-chloropyridine synthetic method.

- ResearchGate. (2020). Utilization of 5‐Chloro‐2‐(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids.

- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

- NIH. (n.d.). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties.

- PMC - NIH. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

- MDPI. (n.d.).

- BioGRID. (n.d.).

Sources

- 1. 898786-44-2|this compound|BLD Pharm [bldpharm.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. brainkart.com [brainkart.com]

- 4. One moment, please... [webofjournals.com]

- 5. How Do Salicylates Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 6. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. WO2013054185A1 - Pyrimidine and pyridine derivatives useful in therapy - Google Patents [patents.google.com]

The Pyridine Scaffold: A Privileged Structure in Kinase Inhibitor Discovery

An In-depth Technical Guide for Drug Development Professionals

The relentless pursuit of targeted therapies in oncology and other disease areas has positioned protein kinases as a pivotal class of drug targets.[1][2] Their integral role in cellular signaling pathways, which when dysregulated can drive disease progression, has made them the focus of intensive drug discovery efforts.[3][4] Among the myriad of heterocyclic scaffolds explored, the pyridine ring has emerged as a "privileged" structure, consistently featuring in the molecular architecture of numerous approved and clinical-stage kinase inhibitors.[5][6][7] This guide provides a comprehensive technical overview for researchers and scientists in the field, detailing the rationale, strategies, and methodologies involved in the discovery and development of novel pyridine-based kinase inhibitors.

The Rationale: Why Pyridine Derivatives are Effective Kinase Inhibitors

The enduring success of the pyridine scaffold in kinase inhibitor design is not fortuitous. It stems from a combination of intrinsic electronic properties and versatile synthetic accessibility that medicinal chemists have expertly leveraged.

-

Hydrogen Bonding Capabilities: The nitrogen atom in the pyridine ring acts as a crucial hydrogen bond acceptor. This feature is instrumental in anchoring the inhibitor to the "hinge" region of the kinase ATP-binding site, a conserved motif that is a primary point of interaction for many ATP-competitive inhibitors.[8][9] This interaction mimics the hydrogen bonding pattern of the adenine portion of ATP, contributing significantly to binding affinity.[4]

-

Structural Versatility and Scaffold Hopping: The pyridine core is synthetically tractable, allowing for the introduction of various substituents at multiple positions. This enables fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.[8][9][10] Furthermore, fused bicyclic systems incorporating pyridine, such as imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines, have demonstrated significant potential, offering distinct three-dimensional arrangements to explore the kinase active site.[10][11][12][13] This versatility facilitates "scaffold hopping" strategies to identify novel intellectual property and overcome limitations of existing chemical series.[14]

-

Favorable Physicochemical Properties: Pyridine derivatives often exhibit favorable pharmacokinetic profiles, including satisfactory solubility and metabolic stability.[5] These drug-like properties are a critical consideration in the progression of a compound from a "hit" to a clinical candidate. A systematic analysis of FDA-approved small molecule kinase inhibitors has provided valuable insights into the desirable physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this class of drugs.[15][16]

The Discovery Engine: A Multi-faceted Approach

The identification of novel pyridine-based kinase inhibitors is a systematic process that integrates computational methods, high-throughput screening, and iterative medicinal chemistry.

Target Identification and Validation

The initial step involves the selection of a kinase target implicated in a specific disease pathology. The human kinome consists of over 500 protein kinases, presenting a vast landscape of potential targets.[2] Dysregulation of kinases like EGFR, VEGFR-2, and CDKs is well-established in various cancers, making them attractive targets for inhibitor development.[5][7][17]

Hit Identification: Finding the Starting Points

Once a target is validated, the search for "hit" compounds begins. These are molecules that exhibit inhibitory activity against the target kinase and serve as the foundation for further optimization.

-

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against the target kinase.[2][18] A variety of assay formats are employed, often based on the detection of ADP, the universal product of kinase reactions. Enzyme-coupled fluorescence assays are a cost-effective and robust method for HTS campaigns.

-

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target kinase is available, SBDD can be a powerful tool for identifying potential inhibitors.[19][20] Virtual screening of compound databases through molecular docking can prioritize molecules with a high probability of binding to the kinase active site.[20]

The following diagram illustrates a typical HTS workflow for identifying kinase inhibitors:

Caption: Structure-Activity Relationship (SAR) Decision Tree.

Enhancing Selectivity

Achieving selectivity for the target kinase over other kinases is a major challenge in inhibitor development, given the high degree of conservation in the ATP-binding site across the kinome. [21]Strategies to improve selectivity include:

-

Targeting Unique Pockets: Exploiting less conserved regions adjacent to the ATP-binding site can lead to highly selective inhibitors. Some kinases have a "folded P-loop" conformation that can be targeted to achieve both potency and selectivity. [8]* Allosteric Inhibition: Developing inhibitors that bind to allosteric sites outside the ATP pocket is an attractive strategy for achieving high selectivity. [21]* Kinase Profiling: Screening compounds against a broad panel of kinases is essential to understand their selectivity profile and identify potential off-target effects. [22]

Experimental Protocols: A Practical Guide

The following are representative protocols for key assays in the discovery of pyridine-based kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Purified target kinase

-

Kinase-specific substrate peptide

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compounds (pyridine derivatives) dissolved in DMSO

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the assay plate, add 1 µL of the compound dilutions.

-

Add 5 µL of a solution containing the target kinase and substrate peptide in assay buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cell-Based Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context. [1][23][24] Materials:

-

Cancer cell line expressing the target kinase (e.g., MCF-7 for PIM-1 kinase). [25]* Cell culture medium and supplements

-

Test compounds (pyridine derivatives)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (phospho-specific and total protein for the downstream substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Seed the cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compounds for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

-